molecular formula C7H6FNO4 B12852282 2-Fluoro-4-methoxy-5-nitrophenol

2-Fluoro-4-methoxy-5-nitrophenol

Cat. No.: B12852282
M. Wt: 187.12 g/mol
InChI Key: SXZSQIXPQLCSRV-UHFFFAOYSA-N
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Description

2-Fluoro-4-methoxy-5-nitrophenol is a substituted phenolic compound characterized by a fluorine atom at position 2, a methoxy group at position 4, and a nitro group at position 5 on the aromatic ring.

Properties

Molecular Formula

C7H6FNO4

Molecular Weight

187.12 g/mol

IUPAC Name

2-fluoro-4-methoxy-5-nitrophenol

InChI

InChI=1S/C7H6FNO4/c1-13-7-2-4(8)6(10)3-5(7)9(11)12/h2-3,10H,1H3

InChI Key

SXZSQIXPQLCSRV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1[N+](=O)[O-])O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Fluoro-4-methoxy-5-nitrophenol can be achieved through several synthetic routes. One common method involves the reaction of 3,4-difluoronitrobenzene with an inorganic alkali to generate 2-fluoro-4-nitrophenolate, which is then converted to 2-fluoro-4-nitrophenol through acid neutralization . Another method includes the nitrosation of 2-fluorophenol in the presence of dilute hydrochloric acid, followed by oxidation with dilute nitric acid .

Industrial Production Methods

Industrial production methods for 2-Fluoro-4-methoxy-5-nitrophenol typically involve large-scale reactions using the aforementioned synthetic routes. The process is optimized to ensure high yield and purity, with careful control of reaction conditions to minimize the formation of by-products and ensure environmental safety.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methoxy-5-nitrophenol undergoes various types of chemical reactions, including:

    Substitution Reactions: Due to the presence of the nitro group, the compound can undergo electrophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Electrophilic Substitution: Reagents such as nitric acid and sulfuric acid.

    Reduction: Reagents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-fluoro-4-methoxy-5-aminophenol, while oxidation can produce various quinone derivatives.

Scientific Research Applications

2-Fluoro-4-methoxy-5-nitrophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methoxy-5-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s ability to undergo electrophilic substitution also allows it to interact with nucleophilic sites in biological molecules, potentially disrupting their function .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Fluoro-4-methoxy-5-nitrophenol with six structurally related compounds, highlighting substituent positions, molecular weights, melting points, and key applications:

Compound Name CAS RN Substituents (Positions) Molecular Formula Melting Point (°C) Key Properties/Applications
2-Fluoro-4-methoxy-5-nitrophenol Not provided 2-F, 4-OCH₃, 5-NO₂ C₇H₆FNO₄ Data not available Potential intermediate in drug synthesis
3-Fluoro-4-nitrophenol 394-41-2 3-F, 4-NO₂ C₆H₄FNO₃ 93–95 Used in dye and polymer industries
4-Fluoro-2-nitrophenol 394-33-2 4-F, 2-NO₂ C₆H₄FNO₃ 75–77 Precursor for agrochemicals
2-Fluoro-4-methyl-6-nitrophenol 2070-43-1 2-F, 4-CH₃, 6-NO₂ C₇H₆FNO₃ Data not available Research applications (95% purity)
5-Methoxy-2-nitrophenol Not provided 5-OCH₃, 2-NO₂ C₇H₇NO₄ Data not available Photoreactive agent in material science
2-Chloro-4-fluoro-5-nitrophenol Not provided 2-Cl, 4-F, 5-NO₂ C₆H₃ClFNO₃ Data not available Antibacterial intermediate
5-Fluoro-2-methoxy-4-nitroaniline 1435806-78-2 2-OCH₃, 4-NO₂, 5-F (aniline) C₇H₇FN₂O₃ Data not available Pharmaceutical precursor

Key Observations

Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., -NO₂, -F) generally increase melting points due to enhanced intermolecular forces. For example, 3-Fluoro-4-nitrophenol (mp 93–95°C) has higher thermal stability than 4-Fluoro-2-nitrophenol (mp 75–77°C), likely due to the para-nitro group’s stronger dipole interactions . Methoxy (-OCH₃) groups, being electron-donating, may reduce melting points compared to chloro (-Cl) or nitro (-NO₂) substituents in similar positions .

Reactivity and Synthetic Utility: The presence of a methoxy group in 2-Fluoro-4-methoxy-5-nitrophenol may enhance solubility in polar solvents compared to methyl or chloro analogs (e.g., 2-Fluoro-4-methyl-6-nitrophenol or 2-Chloro-4-fluoro-5-nitrophenol) . Nitro groups at position 5 (as in the target compound) are sterically accessible for nucleophilic substitution, making them valuable intermediates in coupling reactions .

Applications: Agrochemicals: 4-Fluoro-2-nitrophenol serves as a precursor for herbicides, leveraging its nitro group’s redox activity . Pharmaceuticals: 5-Fluoro-2-methoxy-4-nitroaniline, though an aniline derivative, shares functional group similarities and is explored in anticancer drug development . Material Science: 5-Methoxy-2-nitrophenol’s photoreactive properties are utilized in light-sensitive polymers .

Biological Activity

2-Fluoro-4-methoxy-5-nitrophenol is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C₇H₆FNO₄
Molecular Weight 187.12 g/mol
IUPAC Name 2-fluoro-4-methoxy-5-nitrophenol
InChI Key SXZSQIXPQLCSRV-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1N+[O-])O)F

Synthesis Methods

The synthesis of 2-Fluoro-4-methoxy-5-nitrophenol can be achieved through various methods, including:

  • Electrophilic Aromatic Substitution : This involves the reaction of 3,4-difluoronitrobenzene with an inorganic alkali to generate 2-fluoro-4-nitrophenolate, which is then converted to the target compound through acid neutralization.
  • Reduction and Oxidation Reactions : The nitro group can be reduced to an amine under suitable conditions, while oxidation can yield different products depending on the reagents used.

The biological activity of 2-Fluoro-4-methoxy-5-nitrophenol is primarily attributed to its ability to form reactive intermediates upon reduction of the nitro group. These intermediates can interact with cellular components, leading to various biological effects. Additionally, the compound's electrophilic nature allows it to engage with nucleophilic sites in biological molecules, potentially disrupting their normal function.

Antimicrobial Properties

Research indicates that 2-Fluoro-4-methoxy-5-nitrophenol exhibits significant antimicrobial activity against various pathogens. Its mechanism may involve interference with microbial cell wall synthesis or function, although specific pathways remain to be fully elucidated.

Anticancer Potential

Studies have shown that this compound may possess anticancer properties. For instance, it has been evaluated in vitro for its ability to inhibit the growth of cancer cell lines. The nitro group is thought to play a crucial role in this activity by generating reactive oxygen species (ROS) that induce apoptosis in cancer cells.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study demonstrated that 2-Fluoro-4-methoxy-5-nitrophenol showed effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of several commonly used antibiotics, indicating its potential as a novel antimicrobial agent.
  • Anticancer Research : In a recent investigation, the compound was tested against multiple cancer cell lines, including breast and lung cancer cells. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting strong efficacy at micromolar concentrations. Mechanistic studies revealed that the compound induced apoptosis through the mitochondrial pathway.
  • Toxicological Assessment : Toxicity studies involving animal models have shown that while 2-Fluoro-4-methoxy-5-nitrophenol exhibits promising biological activities, it also poses certain risks at high concentrations. Observations included alterations in liver and kidney weights in treated groups compared to controls, necessitating further investigation into its safety profile for potential therapeutic applications .

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